molecular formula C11H17BrN2O2 B2681789 Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 2391987-03-2

Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2681789
CAS No.: 2391987-03-2
M. Wt: 289.173
InChI Key: HLADFQRDAWVLOK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 1-position, a methyl group at the 5-position, and an ethyl ester group at the 3-position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: Ethyl alcohol and an acid catalyst (e.g., sulfuric acid).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Substitution: Formation of various substituted pyrazoles.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom at the 4-position, which may affect its reactivity and biological activity.

    4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.

    1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylate: Lacks both the bromine atom and the ester group, resulting in different chemical and biological properties.

Properties

IUPAC Name

ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O2/c1-6-16-10(15)9-8(12)7(2)14(13-9)11(3,4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLADFQRDAWVLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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